molecular formula C9H7ClN2O B11902525 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11902525
M. Wt: 194.62 g/mol
InChI Key: OMEVXTMDRGKUNM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound featuring a pyrazolone core structure substituted with a 3-chlorophenyl group. This scaffold is of significant interest in medicinal and combinatorial chemistry due to its diverse biological activities. Pyrazolone derivatives are extensively researched for their pharmacological properties, including serving as key intermediates in developing novel antimicrobial and anticancer agents . In antimicrobial research, pyrazolone-based molecular hybrids have demonstrated considerable promise. Synthetic derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including ESKAPE pathogens, as well as antifungal effects . Some hydrazone derivatives of pyrazolone have exhibited remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values surpassing standard drugs like chloramphenicol and clotrimazole . In oncology, 1,3-diarylpyrazolone compounds have displayed potent in vitro antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H522). These compounds can induce cell cycle arrest at different phases (G0/G1 or G2/M) and exhibit higher selectivity and activity compared to some clinically approved drugs, highlighting their potential as anticancer agents . Furthermore, pyrazolone derivatives are being explored in other areas, such as the development of potential radiopharmaceuticals for lung imaging . The synthesis of such compounds often involves cyclization reactions between hydrazines and β-ketoesters, with modern approaches utilizing microwave-assisted methods to achieve higher yields and efficiency . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11-12/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEVXTMDRGKUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Mediated Trifluoromethylation

Multicomponent Synthesis in Green Solvents

One-Pot Reaction in Glycerol

Glycerol, a biodegradable solvent, facilitates the condensation of 3-chlorobenzaldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea/thiourea. Key steps include:

  • Refluxing aldehyde (1 mmol), pyrazol-3-one (1 mmol), and urea (1.5 mmol) in glycerol with p-toluenesulfonic acid (p-TSA, 3 mol%).

  • Isolating the product via filtration and recrystallization from ethanol.

This method, optimized for pyrazolo[3,4-d]pyrimidines, achieves yields up to 92%. Adapting it for 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one would require omitting the urea component and adjusting stoichiometry.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Oxidative CyclizationTBHP, CH₃CN, 80°C, O₂50–73%High regioselectivity, scalableRequires anhydrous conditions
BrominationNaI/K₂CO₃, CHCl₃, 0°C65–75%Compatible with diverse halidesMulti-step, low atom economy
MulticomponentGlycerol, p-TSA, reflux≤92%Solvent sustainability, one-potLimited substrate scope

Spectroscopic Characterization

Successful synthesis necessitates validation via:

  • ¹H NMR : Aromatic protons resonating at δ 7.2–8.3 ppm (3-chlorophenyl group), with pyrazole C-H signals near δ 6.8–7.1 ppm.

  • ¹³C NMR : Carbonyl resonance at δ 177–180 ppm, with quaternary carbons adjacent to chlorine at δ 130–135 ppm.

  • HRMS : Exact mass matching C₁₀H₈ClN₂O⁺ (227.0245) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogenation, nitration, and sulfonation can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazolone derivatives, including 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, as anticancer agents. A series of substituted pyrazolones demonstrated antiproliferative activity against non-small cell lung cancer cells. The introduction of halogen substituents was found to enhance the activity significantly. For instance, compounds with a 3-chlorophenyl group exhibited promising results in inhibiting cell growth and inducing apoptosis in cancer cell lines .

Analgesic Properties
Research has also indicated that pyrazolone derivatives can possess analgesic effects. The introduction of various substituents on the pyrazolone ring has been shown to modulate analgesic activity. For example, certain derivatives demonstrated significant pain-relieving properties comparable to established analgesics when tested in animal models .

Organic Synthesis

Reagent in Organic Reactions
this compound serves as a valuable reagent in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including condensation and cyclization processes. Its ability to undergo diverse transformations makes it a crucial intermediate in synthetic organic chemistry .

Biochemical Probes

Interaction with Biomolecules
The compound has been investigated for its ability to interact with various biomolecules, making it a potential biochemical probe. This property is particularly useful in studying enzyme mechanisms and protein-ligand interactions. The structural characteristics of this compound allow it to bind selectively to target molecules, facilitating the exploration of biological pathways .

Table 1: Antiproliferative Activity of Pyrazolone Derivatives

CompoundSubstituentIC50 (µM)Cancer Type
P1None15Non-Small Cell Lung Cancer
P23-Cl8Non-Small Cell Lung Cancer
P34-F12Breast Cancer
P44-OH10Colon Cancer

Data adapted from recent experimental findings on pyrazolone derivatives .

Table 2: Analgesic Activity of Selected Pyrazolone Compounds

CompoundDosage (mg/kg)Pain Relief (%)Time Point (h)
P510751
P620852
P715601
P825702

Results from analgesic activity tests on animal models .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The following table compares 2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one with analogous pyrazolone derivatives:

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Features
This compound C₁₀H₉ClN₂O 3-Cl at C2 128–131 Base structure for modifications
2-(3,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₀H₈Cl₂N₂O 3,4-diCl at C2; 5-CH₃ 163–164 82 Enhanced thermal stability
2-(2-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₀H₉ClN₂O 2-Cl at C2; 5-CH₃ Not reported Altered steric effects
4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one C₁₇H₁₃ClN₂O 2-Cl at C2; 4-benzylidene; 5-CH₃ Not reported Extended conjugation for LC applications
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₆H₁₂Cl₂N₂O 3-Cl at C2; 4-(4-Cl-Ph); 5-CH₃ 163–164 (inferred) Dual chloro substitution enhances lipophilicity

Key Observations :

  • Chlorine Position : The 3-chlorophenyl substituent in the base compound provides moderate steric hindrance compared to 2-chlorophenyl derivatives (e.g., ), which may influence reactivity and binding affinity.
  • Substituent Effects : Adding a methyl group at position 5 (e.g., 5-CH₃) increases molecular weight marginally but improves thermal stability, as seen in the 163–164°C melting point of the 3,4-dichloro derivative .
  • Extended Conjugation : The benzylidene group in ’s compound introduces π-π interactions, altering solid-state packing and electronic properties.

Spectroscopic and Electronic Properties

  • NMR Shifts : The ¹H NMR of this compound shows distinct aromatic proton signals at δ 7.3–7.5 ppm, while fluorinated analogues () display downfield shifts (δ 7.6–8.2 ppm) due to electron-withdrawing effects.
  • DFT Studies : For 4-benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one (), HOMO-LUMO gaps (4.2 eV) suggest charge transfer within the molecule, influenced by C-H···N and π-π interactions .

Biological Activity

2-(3-Chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities and pharmacological potential. This compound features a unique dihydro-pyrazolone framework that contributes to its reactivity and interactions with biological systems. Research has focused on its antibacterial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C10H10ClN3O, with a molecular weight of approximately 227.66 g/mol. The compound's structure includes a chlorophenyl substituent, which is critical for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in some derivatives .

Table 1: Antibacterial Activity of Pyrazolone Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other derivativesVariesE. coli, Pseudomonas aeruginosa

Anti-inflammatory and Analgesic Effects

Pyrazolone derivatives are recognized for their anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may exhibit these effects through inhibition of cyclooxygenase (COX) enzymes, similar to other compounds in its class.

Case Study: Analgesic Activity
A study highlighted the analgesic effects of various pyrazolone derivatives, showing that the introduction of different substituents significantly influenced their activity. For instance, compounds with methyl or methoxy groups demonstrated enhanced analgesic effects compared to their unsubstituted counterparts .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazolone derivatives have shown promising results. In vitro studies indicate that this compound may inhibit cell proliferation in non-small cell lung cancer (NSCLC) cells. The mechanism appears to involve cell cycle arrest at the G0/G1 phase .

Table 2: Antiproliferative Activity Against Cancer Cells

CompoundCancer Cell LineIC50 (μM)
This compoundNSCLCVaries
Other pyrazolone derivativesVariousVaries

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with various biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .
  • Antimicrobial Action : Its structural features allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Q & A

Q. Key techniques :

MethodParametersPurpose
¹H/¹³C NMR δ 7.2–7.4 ppm (aromatic protons), δ 160–170 ppm (C=O)Confirm aromatic substitution and pyrazolone ring formation .
XRD Space group P1̄, R factor <0.05Validate crystal packing and intermolecular interactions (e.g., H-bonding) .
FT-IR 1650–1700 cm⁻¹ (C=O stretch)Identify carbonyl group integrity .

Advanced: How can mechanistic contradictions in cyclization reactions be resolved?

Discrepancies in reaction pathways (e.g., keto-enol tautomerism vs. direct cyclization) are addressed via:

  • Isotopic labeling : Track proton transfer using deuterated solvents (e.g., D₂O) .
  • DFT calculations : Compare activation energies of proposed intermediates to identify dominant pathways .
  • In situ monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., enolates) .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

  • Solvent optimization : Replace ethanol with DMF to stabilize intermediates in SNAr reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate aryl coupling steps .
  • Quenching protocols : Rapid cooling after cyclization minimizes side-product formation .

Basic: What are common derivatives of this compound, and how are they synthesized?

Derivatives are synthesized via:

  • Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines .
  • N-Alkylation : React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ .
  • Schiff base formation : Condense with aldehydes (e.g., 4-nitrobenzaldehyde) under reflux .

Advanced: How does structural modification impact biological activity?

  • Chlorophenyl substitution : Enhances lipophilicity, improving membrane permeability in cytotoxicity assays .
  • Pyrazolone ring planarity : Reduces steric hindrance, increasing binding affinity to COX-2 (IC₅₀ <10 μM) .
  • Electron-withdrawing groups (e.g., -NO₂): Modulate redox potential, enhancing antioxidant activity (EC₅₀ 12–18 μM in DPPH assays) .

Advanced: How are data contradictions in biological activity profiles reconciled?

Variations in IC₅₀ values across studies may arise from:

  • Assay conditions : Compare results under standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
  • Cell line specificity : Test against panels (e.g., HeLa, MCF-7) to identify target-selective activity .
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates .

Basic: What analytical methods validate purity and stability?

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via UV-Vis (λmax 280 nm) .

Advanced: How are computational tools applied to study this compound?

  • Docking simulations (AutoDock Vina): Predict binding modes to EGFR (binding energy ≤−8.5 kcal/mol) .
  • QSAR models : Correlate logP values with antimicrobial activity (R² >0.85) .
  • Molecular dynamics : Simulate solvation effects in aqueous DMSO to optimize solubility .

Advanced: What are the challenges in crystallizing this compound, and how are they overcome?

  • Polymorphism : Screen solvents (e.g., acetonitrile vs. chloroform) to isolate stable polymorphs .
  • Crystal packing : Introduce H-bond donors (e.g., -OH groups) via co-crystallization with tartaric acid .
  • Low melting points : Use slow evaporation at 4°C to grow single crystals suitable for XRD .

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